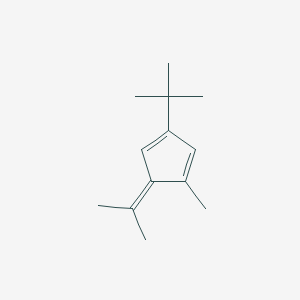

1,6,6-Trimethyl-3-tert-butyl-fulvene

描述

Historical Development and Significance of Fulvene (B1219640) Systems in Organic Chemistry

The journey into the world of fulvenes began in 1900 with the pioneering work of Johannes Thiele, who first synthesized pentafulvenes through the condensation of cyclopentadiene (B3395910) with aldehydes and ketones. beilstein-journals.orgresearchgate.net This discovery opened the door to a new class of non-benzenoid aromatic compounds. Historically, fulvenes were of great interest due to the unique reactivity conferred by their exocyclic double bond. beilstein-journals.org

The significance of fulvenes in organic chemistry is multifaceted. They serve as versatile building blocks in the synthesis of complex polycyclic scaffolds due to their participation in various cycloaddition reactions. beilstein-journals.orgresearchgate.net Furthermore, their electronic structure, which can be readily tuned by substituents, makes them intriguing candidates for the development of novel materials with interesting optical and electronic properties. acs.orgresearchgate.net

Structural Classification of Substituted Fulvenes: Focus on Pentafulvene Derivatives

Fulvenes are classified based on the size of their carbocyclic ring. The most common and extensively studied are the pentafulvenes, which contain a five-membered ring. beilstein-journals.org Other classes include triafulvenes, heptafulvenes, and nonafulvenes. beilstein-journals.org

Pentafulvene derivatives can be further categorized based on the nature and position of the substituents on both the cyclopentadiene ring and the exocyclic carbon. These substituents play a crucial role in determining the molecule's stability, electronic properties, and reactivity. nih.gov

Rationale for Investigating 1,6,6-Trimethyl-3-tert-butyl-fulvene

The specific substitution pattern of this compound, featuring both methyl and a bulky tert-butyl group, presents a compelling case for investigation. The interplay of electronic and steric effects of these substituents is expected to impart unique characteristics to the fulvene core.

Alkyl groups, such as methyl groups, are generally considered to be electron-donating. When attached to the fulvene ring, they can influence the electronic distribution and stability of the molecule. The tert-butyl group, in addition to its electron-donating inductive effect, exerts a significant steric influence. numberanalytics.comwikipedia.org This steric hindrance can affect the planarity of the molecule and the accessibility of reactive sites, thereby modulating its reactivity in, for example, cycloaddition reactions. wikipedia.orgnih.gov The presence of a bulky tert-butyl group can slow down chemical reactions due to steric bulk. wikipedia.org

The combination of three methyl groups and a tert-butyl group in this compound is anticipated to create a sterically congested and electron-rich fulvene system. This could lead to altered reaction selectivities and potentially stabilize the molecule against undesired dimerization or polymerization reactions, which are common for less substituted fulvenes. beilstein-journals.orgnih.gov

The study of polysubstituted fulvenes like this compound is highly relevant to modern chemical research. In organic synthesis, the unique steric and electronic environment of this molecule could be exploited to control the stereochemistry of cycloaddition reactions, leading to the formation of complex and highly substituted carbocyclic frameworks. beilstein-journals.org

In the realm of materials science, the electron-rich nature of this fulvene, a consequence of its alkyl and tert-butyl substituents, could lead to a smaller HOMO-LUMO gap. This, in turn, could result in interesting optical and electronic properties, making it a potential candidate for applications in organic electronics, such as semiconductors and solar cells. researchgate.netrsc.org The steric bulk provided by the substituents might also enhance the stability and processability of potential polymeric materials derived from this fulvene. researchgate.net

Detailed Research Findings

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Basis of Prediction |

|---|---|---|

| Molecular Formula | C₁₄H₂₂ | Based on IUPAC name |

| Molecular Weight | 190.33 g/mol | Calculated from molecular formula |

| Appearance | Likely a colored oil or low-melting solid | Typical for substituted fulvenes |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Chemical Shifts (ppm) or Key Signals | Rationale |

|---|---|---|

| ¹H NMR | Olefinic protons on the ring: ~6.0-6.5 ppm; Protons of the exocyclic methyl groups: ~2.0-2.5 ppm; Protons of the ring methyl group: ~2.0-2.5 ppm; Protons of the tert-butyl group: ~1.2-1.5 ppm | Based on typical values for substituted fulvenes and related compounds. pitt.eduutsouthwestern.educarlroth.com |

Structure

3D Structure

属性

IUPAC Name |

3-tert-butyl-1-methyl-5-propan-2-ylidenecyclopenta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20/c1-9(2)12-8-11(7-10(12)3)13(4,5)6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGLAWCETLUCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC1=C(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376427 | |

| Record name | 1,6,6-Trimethyl-3-tert-butyl-fulvene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334696-50-3 | |

| Record name | 1,6,6-Trimethyl-3-tert-butyl-fulvene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 1,6,6 Trimethyl 3 Tert Butyl Fulvene Reactivity

Cycloaddition Chemistry of Substituted Fulvenes

Fulvenes are known to participate in a diverse array of cycloaddition reactions, acting as either the 4π or 2π component, and in some cases, as a 6π system. nih.gov This versatility is largely governed by the electronic nature of the fulvene (B1219640) and its reaction partner. nih.gov The presence of substituents plays a crucial role in tuning the energies of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the periselectivity of the reaction. nih.gov

Diels-Alder Reactions: Fulvene as Diene and Dienophile

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the construction of six-membered rings. wikipedia.org Fulvenes can act as either the diene (4π component) or the dienophile (2π component) in these reactions, a duality influenced by the substitution pattern. nih.gov

In a typical Diels-Alder reaction, the fulvene acts as the diene when reacting with an electron-deficient alkene, known as the dienophile. khanacademy.org The reaction involves the four π-electrons of the fulvene's diene system and the two π-electrons of the dienophile. For 1,6,6-trimethyl-3-tert-butyl-fulvene, the diene system is comprised of carbons C1 through C4. The methyl groups at the C6 position are electron-donating, which increases the energy of the Highest Occupied Molecular Orbital (HOMO) of the fulvene, making it a more electron-rich diene and thus more reactive in normal-electron-demand Diels-Alder reactions. researchgate.net

The reaction of a fulvene as a 4π component with a dienophile leads to the formation of a bicyclic adduct. The substitution on the fulvene ring can influence the regioselectivity of this addition.

Conversely, fulvenes can also behave as a 2π component (dienophile) when reacted with a more electron-rich diene. nih.gov In this scenario, the exocyclic double bond of the fulvene (C5-C6) typically acts as the dienophile. The electron-donating nature of the two methyl groups at the C6 position in this compound would generally make the exocyclic double bond more nucleophilic and thus a less effective dienophile in normal-electron-demand Diels-Alder reactions. However, in inverse-electron-demand Diels-Alder reactions, where the diene is electron-deficient, the electron-rich nature of the fulvene's exocyclic double bond would facilitate the reaction.

The regioselectivity of Diels-Alder reactions involving unsymmetrical dienes and dienophiles is a critical aspect, often predictable by considering the electronic effects of the substituents. masterorganicchemistry.comchemistrysteps.com For this compound acting as a diene, the tert-butyl group at the C3 position introduces significant steric bulk. This steric hindrance would likely direct the incoming dienophile to the less hindered face of the diene and could also influence the "ortho" versus "meta" regioselectivity of the addition. masterorganicchemistry.com Generally, in the Diels-Alder reaction, the formation of the "ortho" (1,2) or "para" (1,4) regioisomers is favored over the "meta" (1,3) product. youtube.com

Stereoselectivity in Diels-Alder reactions of cyclic dienes, such as fulvenes, typically favors the formation of the endo adduct due to secondary orbital interactions between the substituents of the dienophile and the developing π-system of the diene in the transition state. youtube.com However, the bulky tert-butyl group at C3 in this compound could potentially favor the formation of the less sterically hindered exo product.

To illustrate the principles of regioselectivity and stereoselectivity, the following table presents data for the cycloaddition of a similar fulvene, 6,6-dimethylfulvene (B1295306), with maleic anhydride.

| Diene | Dienophile | Major Product | Minor Product | Ratio (endo:exo) | Reference |

|---|---|---|---|---|---|

| 6,6-Dimethylfulvene | Maleic Anhydride | endo-adduct | exo-adduct | >95:5 (kinetic control) | researchgate.net |

Other Pericyclic Reactions: [6+n] and [2+2] Cycloadditions

Fulvenes are not limited to [4+2] cycloadditions. Their extended π-system allows them to participate in higher-order cycloadditions. Pentafulvenes with electron-donating groups at the C6 position can act as a 6π component in [6+3] cycloadditions. nih.gov The dimethylamino group in 6-(dimethylamino)fulvene (B184533), for example, enhances the nucleophilicity of the fulvene π-system, enabling it to react as a 6π component. nih.gov The electron-donating methyl groups at C6 in this compound could similarly promote its participation in [6+n] cycloadditions with suitable reaction partners.

[2+2] Cycloadditions involving the exocyclic double bond of fulvenes are also known, particularly with ketenes. These reactions typically proceed through a stepwise mechanism involving a zwitterionic intermediate. The substitution on the fulvene can influence the stability of this intermediate and thus the facility of the reaction.

Influence of Alkyl and tert-Butyl Substituents on Cycloaddition Pathways and Reactivity Profiles

The specific substitution pattern of this compound is expected to have a pronounced effect on its reactivity.

1-Methyl Group: The methyl group at the C1 position of the cyclopentadiene (B3395910) ring is an electron-donating group. In the context of the fulvene acting as a diene, this substituent will increase the electron density of the diene system, thereby increasing its reactivity in normal-electron-demand Diels-Alder reactions. researchgate.net It will also influence the regioselectivity of the cycloaddition. masterorganicchemistry.com

3-tert-Butyl Group: The tert-butyl group at the C3 position is a bulky, electron-donating substituent. Its primary influence is likely to be steric. It will hinder the approach of dienophiles to that face of the fulvene ring and can affect the endo/exo selectivity of the Diels-Alder reaction, potentially favoring the formation of the less sterically congested exo product. wikipedia.org In some cases, bulky substituents on a diene can lock it into the reactive s-cis conformation, thereby increasing the reaction rate. wikipedia.org

6,6-Dimethyl Groups: The two methyl groups on the exocyclic carbon (C6) are electron-donating. As previously mentioned, this increases the nucleophilicity of the entire fulvene π-system, particularly the exocyclic double bond. nih.gov This enhances the fulvene's ability to act as a 4π component in normal-electron-demand Diels-Alder reactions and as a 6π component in certain higher-order cycloadditions. nih.gov

The combined electronic effects of the three methyl groups and the tert-butyl group make this compound an electron-rich fulvene. This heightened electron density suggests a greater propensity to act as the 4π or 6π component in cycloadditions with electron-poor partners. The steric bulk of the tert-butyl group is a key factor that would dictate the stereochemical outcome of such reactions.

The following table provides hypothetical reaction outcomes for this compound with different dienophiles to illustrate the predicted influence of its substituents.

| Reaction Type | Reactant | Predicted Role of Fulvene | Anticipated Major Product Characteristics |

|---|---|---|---|

| [4+2] Cycloaddition | Maleic Anhydride (electron-poor) | 4π component (Diene) | "ortho" or "para" regioisomer, potentially with favored exo stereochemistry due to steric hindrance from the tert-butyl group. |

| [4+2] Cycloaddition | 2,3-Dimethyl-1,3-butadiene (electron-rich) | 2π component (Dienophile) | Low reactivity expected due to the electron-rich nature of both reactants. |

| [6+2] Cycloaddition | Dimethyl acetylenedicarboxylate (B1228247) (electron-poor) | 6π component | Potential for cycloaddition across the extended π-system, though less common for pentafulvenes without stronger electron-donating groups at C6. |

Non-Cycloaddition Reactivity Patterns

The non-cycloaddition reactivity of fulvenes is largely dictated by the polarized nature of the exocyclic double bond and the potential for the five-membered ring to achieve a quasi-aromatic state in its ionic resonance structures. For this compound, the presence of bulky alkyl substituents would significantly influence these general reactivity patterns.

Electrophilic and Nucleophilic Reactions of the Exocyclic Double Bond

The exocyclic double bond in fulvenes is known to be susceptible to both electrophilic and nucleophilic attack. The electron-donating nature of the methyl and tert-butyl groups on the fulvene core of this compound would increase the electron density of the ring system, making the exocyclic carbon (C6) a prime target for nucleophiles.

Nucleophilic Addition: It is anticipated that strong nucleophiles would add to the C6 position of the exocyclic double bond. This would generate a cyclopentadienyl (B1206354) anion, which is stabilized by its 6π-electron aromatic character. The bulky tert-butyl group at the 3-position and the methyl groups at the 6-position would likely create significant steric hindrance, potentially slowing the rate of nucleophilic attack compared to less substituted fulvenes.

Electrophilic Attack: While less common for electron-rich fulvenes, electrophilic attack is also a possibility. Protonation or reaction with other electrophiles would likely occur at one of the ring carbons, leading to a carbocationic intermediate. The stability of this intermediate would be influenced by the positions of the alkyl substituents.

A summary of expected, but unconfirmed, reactions is presented below:

| Reagent Type | Expected Reaction Site | Postulated Intermediate | Potential Product Class |

| Strong Nucleophile (e.g., organolithium) | Exocyclic Carbon (C6) | Substituted Cyclopentadienyl Anion | Alkylated Cyclopentadiene Derivative |

| Strong Electrophile (e.g., H+) | Ring Carbon | Substituted Cyclopentadienyl Cation | Polymerized or Rearranged Products |

Investigation of Radical Reactions Involving the Fulvene Core

Fulvenes are known to be sensitive to air and light, suggesting a propensity for radical reactions. The presence of multiple allylic and tertiary hydrogens in this compound provides potential sites for hydrogen abstraction, initiating radical chain processes. It is plausible that this compound could undergo autoxidation in the presence of oxygen, leading to the formation of peroxides and other oxygenated derivatives. However, without experimental data, the specific products and mechanisms remain speculative.

Reactions with Organometallic Species and Complex Formation

Fulvenes are versatile ligands in organometallic chemistry, capable of coordinating to metal centers in various ways. It is expected that this compound could react with a range of transition metal precursors to form stable complexes. The cyclopentadienyl ring system can bind to metals in an η⁵-fashion after a formal reduction or nucleophilic addition that saturates the exocyclic double bond. Alternatively, the fulvene itself can act as an η⁶-ligand.

The significant steric bulk of the tert-butyl and trimethyl groups would play a crucial role in the formation and stability of such organometallic complexes, likely favoring less sterically demanding coordination geometries.

Potential, yet unverified, organometallic complexes are tabulated below:

| Metal Precursor Example | Potential Coordination Mode | Resulting Complex Type |

| Fe(CO)₅ | η⁴-Fulvene | Tricarbonyliron-fulvene complex |

| [Rh(CO)₂Cl]₂ | η⁶-Fulvene | Rhodium(I)-fulvene complex |

| LiR followed by TiCl₄ | η⁵-Cyclopentadienyl | Titanocene derivative |

Elucidation of Reactive Intermediates and Transition States

The investigation of reactive intermediates and transition states is fundamental to understanding reaction mechanisms. For the reactions of this compound, this would involve a combination of spectroscopic techniques and computational chemistry.

Reactive Intermediates: The primary reactive intermediates anticipated in the reactions of this fulvene would be substituted cyclopentadienyl anions (from nucleophilic attack), cyclopentadienyl cations (from electrophilic attack), and various radical species. Spectroscopic techniques such as NMR and EPR, potentially at low temperatures, would be essential for their detection and characterization.

Transition States: The geometry and energy of transition states would be heavily influenced by the steric interactions of the bulky substituents. Computational methods, such as Density Functional Theory (DFT), would be invaluable for modeling these transition states and providing insight into the reaction kinetics and selectivity. For instance, calculations could predict the activation barriers for nucleophilic attack at the exocyclic double bond versus attack at other positions, or for the formation of different organometallic isomers.

Spectroscopic Characterization and Structural Elucidation of 1,6,6 Trimethyl 3 Tert Butyl Fulvene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei such as ¹H and ¹³C.

Detailed Analysis of ¹H NMR Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of a fulvene (B1219640) derivative would provide key insights into its structure. The protons on the cyclopentadienyl (B1206354) ring typically appear in the olefinic region. For a compound like 1,6,6-trimethyl-3-tert-butyl-fulvene, one would expect distinct signals for the vinyl protons and the protons of the methyl and tert-butyl groups. The chemical shifts would be influenced by the electron-donating or withdrawing nature of the substituents. nih.govacs.org Coupling constants (J-values) between adjacent protons would help establish the connectivity within the five-membered ring.

Comprehensive Study of ¹³C NMR Chemical Shifts and Quaternary Carbon Environments

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The sp²-hybridized carbons of the fulvene ring and the exocyclic double bond would resonate in the downfield region. The chemical shifts of the quaternary carbons, such as the C6 atom and the carbon of the tert-butyl group, would be particularly informative. For instance, in 2,2,3-trimethylbutane, the quaternary carbon and other carbon environments show distinct chemical shifts. researchgate.net Analysis of related fulvene derivatives indicates that the substitution pattern significantly influences the ¹³C chemical shifts. acs.orgresearchgate.net

Application of Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning ¹H and ¹³C signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy) would reveal the correlations between coupled protons, helping to trace the proton network within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying connections across quaternary carbons and piecing together the entire molecular framework.

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small, stable fragments. For tert-butyl substituted compounds, a characteristic loss of a methyl group (15 amu) or a tert-butyl radical (57 amu) is often observed. chemguide.co.uklibretexts.orgresearchgate.netlibretexts.org The fragmentation of the fulvene ring itself could also contribute to the observed spectrum. nih.govmoreheadstate.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy : The IR spectrum of a fulvene derivative would show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl groups and the vinyl protons. The C=C stretching vibrations of the cyclopentadiene (B3395910) ring and the exocyclic double bond would also be prominent.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. For fulvenes, the symmetric C=C stretching vibrations are often strong in the Raman spectrum. Studies on related compounds like 3,3-dimethyl-1,2-bis(tert-butyl)cyclopropene have utilized Raman spectroscopy for vibrational analysis. moreheadstate.eduutsouthwestern.edu

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule and are particularly useful for conjugated systems like fulvenes.

Ultraviolet-Visible (UV-Vis) Spectroscopy : Fulvenes are known for their characteristic UV-Vis absorption spectra, which are responsible for their often-vibrant colors. The position and intensity of the absorption bands are sensitive to the substitution pattern on the fulvene core. acs.orgnih.gov Electron-donating and electron-withdrawing substituents can significantly shift the absorption maxima. nih.govacs.org For instance, studies on 6,6-dimethylfulvene (B1295306) have detailed its electronic transitions. nih.gov

Fluorescence Spectroscopy : While many fulvenes are not strongly fluorescent, some derivatives exhibit emission. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the nature of the substituents. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structural Determination

While the specific crystal structure of this compound has not been reported in the surveyed literature, a comprehensive understanding of its solid-state conformation can be inferred from the X-ray crystallographic analysis of structurally related fulvene derivatives. The solid-state structure of organic molecules is dictated by a delicate balance of intramolecular forces, which determine the molecular conformation, and intermolecular interactions, which govern the crystal packing. In fulvenes, the substitution pattern on the cyclopentadienyl ring and the exocyclic carbon atom significantly influences these factors.

Detailed structural insights can be drawn from the analysis of fulvenes bearing similar bulky substituents, such as tert-butyl groups, and those with various substitution patterns that shed light on the electronic and steric effects on the fulvene core.

The crystal structures of several substituted fulvenes provide a robust framework for predicting the molecular geometry of this compound. For instance, the analysis of 1,3-di-tert-butyl-6-(phenylethynyl)fulvene and 1,3-di-tert-butyl-6-(trimethylsilylethynyl)fulvene reveals key structural parameters that are likely to be mirrored in the target compound.

In the case of 1,3-di-tert-butyl-6-(trimethylsilylethynyl)fulvene, the double bonds within the molecule are largely localized. The five-membered ring and its immediate substituents are nearly coplanar, with only a minor deviation of the silicon atom from this plane. researchgate.net This suggests that the fulvene core, even with bulky substituents, tends to maintain planarity. A similar observation of near-planarity of the fulvene ring system is common across many derivatives.

The bond lengths within the fulvene core are characteristic of an alternating single and double bond system, a common feature in fulvenes. nih.gov For example, in a series of 6-aryl-1,3-diphenylfulvenes, the intra-ring bond lengths show this expected alternation. nih.gov The exocyclic double bond is a key feature, and its length can be influenced by the substituents. In 1,3-di-tert-butyl-6-(phenylethynyl)fulvene, the exocyclic C=C bond length is approximately 1.361 Å. researchgate.net

The presence of sterically demanding groups, such as tert-butyl and trimethyl groups, is expected to cause some degree of distortion from ideal planarity. This is often manifested in the torsion angles between the plane of the cyclopentadienyl ring and the substituents. In various 6-aryl-1,3-diphenylfulvenes, the phenyl substituents are significantly rotated out of the plane of the fulvene core, with torsion angles ranging from approximately 20° to over 60°, depending on the steric hindrance imposed by adjacent groups. nih.gov It is reasonable to anticipate similar, if not more pronounced, steric-driven rotations of the tert-butyl group in this compound.

Table 1: Selected Crystallographic Data for Related Fulvene Derivatives

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Angles (°) | Ref |

|---|---|---|---|---|---|

| 1,3-Di-tert-butyl-6-(phenylethynyl)fulvene | Monoclinic | P2₁/n | C=C (exocyclic): ~1.36 | Interplanar angle (rings): 15.7(1) | |

| 1,3-Di-tert-butyl-6-(trimethylsilylethynyl)fulvene | - | - | - | Interplanar angle (groups at double bond): 7.3(4) | researchgate.net |

| 6-(3-methylphenyl)-1,3-diphenylfulvene | Monoclinic | C2/c | - | Fulvene-phenyl torsion angles: 32.08(7), 19.50(6), 31.99(6) | nih.gov |

| 6-(4-methylphenyl)-1,3-diphenylfulvene | - | - | - | Fulvene-phenyl torsion angles: 31.83(5), 20.92(5), 35.13(5) | nih.gov |

Data presented is illustrative and based on reported findings for the specified compounds.

The solid-state packing of fulvene derivatives is often stabilized by a network of weak intermolecular interactions, most notably C-H···π interactions. nih.govrsc.org In these interactions, a hydrogen atom bonded to a carbon atom acts as a weak acid, interacting with the electron-rich π-system of an adjacent molecule. rsc.org

In the crystal structures of 6-aryl-1,3-diphenylfulvenes, each molecule is observed to interact with several neighboring molecules through such C-H···π contacts. nih.gov Both the hydrogen atoms of the phenyl rings and the methyl groups can act as donors in these interactions, while the π-systems of the phenyl rings and the fulvene core itself can act as acceptors. nih.gov This network of interactions plays a crucial role in the consolidation of the crystal packing. nih.gov

Computational and Theoretical Studies on 1,6,6 Trimethyl 3 Tert Butyl Fulvene

Electronic Structure Analysis via Quantum Chemical Methods

Molecular Orbital Theory: HOMO-LUMO Energetics and Spatial Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic behavior. In fulvenes, the HOMO and LUMO are key to their participation in various chemical reactions. beilstein-journals.orgresearchgate.net

Computational studies on substituted fulvenes reveal that the energies and spatial distributions of these orbitals are highly sensitive to the nature and position of the substituents. nih.govresearchgate.net For 1,6,6-trimethyl-3-tert-butyl-fulvene, the alkyl groups (trimethyl and tert-butyl) are generally considered electron-donating. askfilo.com This electron donation is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO energy is also influenced, affecting its ability to accept electrons in reactions with nucleophiles.

One of the frontier orbitals of fulvene (B1219640) possesses a nodal plane that passes through the exocyclic double bond. researchgate.net This characteristic means that the energy of this particular molecular orbital is less affected by exocyclic substituents. researchgate.net The difference in how the HOMO and LUMO are influenced by substitution dictates the electronic nature and reactivity of the fulvene. researchgate.net

Table 1: Predicted Qualitative Effects of Substituents on Frontier Orbital Energetics of this compound

| Orbital | Effect of Methyl and tert-Butyl Groups | Predicted Energy Level Change |

| HOMO | Electron-donating | Increased (destabilized) |

| LUMO | Weaker influence, but some destabilization | Slightly Increased |

| HOMO-LUMO Gap | Combination of effects | Likely decreased |

This table presents qualitative predictions based on the known electron-donating nature of alkyl groups and general principles from computational studies on substituted fulvenes.

The spatial distribution of the HOMO in fulvenes is typically concentrated over the five-membered ring, while the LUMO has significant contributions from the exocyclic carbon and the atoms of the ring. The electron-donating substituents in this compound would further enhance the electron density on the ring in the HOMO.

Assessment of Cross-Conjugation and Pseudo-Aromaticity/Antiaromaticity Effects

Fulvenes are classic examples of molecules with cross-conjugation, where a π-system branches, leading to a different pattern of electron delocalization compared to linear conjugated systems. researchgate.netroaldhoffmann.com This cross-conjugation is a key factor in their distinct reactivity. roaldhoffmann.com

The concept of aromaticity in fulvenes is complex. The parent pentafulvene is not considered aromatic in its ground state. beilstein-journals.org However, the introduction of substituents can push the electronic character towards either aromatic or anti-aromatic nature by stabilizing dipolar resonance structures. beilstein-journals.orgnih.gov Electron-donating groups at the exocyclic C6 position can stabilize a resonance structure with a negative charge on the five-membered ring, which would then possess 6 π-electrons, a characteristic of an aromatic cyclopentadienyl (B1206354) anion. beilstein-journals.orgnih.gov

Computational Prediction of Alkyl and tert-Butyl Substituent Effects on Electronic Properties

The methyl and tert-butyl substituents in this compound exert predictable electronic effects. Both are electron-donating groups through an inductive effect. askfilo.com This donation of electron density has several consequences for the molecule's electronic properties:

Increased Nucleophilicity: The enhanced electron density, particularly at the five-membered ring, makes the molecule a better nucleophile compared to unsubstituted fulvene.

Reactivity in Cycloadditions: The electron-donating nature of the substituents will influence the molecule's role in pericyclic reactions. It will be more reactive as a 4π or 6π component in cycloadditions with electron-deficient partners. beilstein-journals.org

The tert-butyl group, in addition to its electronic effect, also introduces significant steric hindrance. This steric bulk can influence the planarity of the molecule and the accessibility of different reaction sites, potentially directing the regioselectivity of certain reactions.

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the determination of reaction pathways. researchgate.netacs.org For a reactive molecule like this compound, these computational tools can provide deep insights into its chemical behavior.

Transition State Characterization for Pericyclic and Other Transformation Types

Fulvenes are known to participate in a variety of pericyclic reactions, including [4+2], [6+4], and [2+2] cycloadditions. beilstein-journals.org Computational studies can locate the transition state structures for these reactions, providing information about their geometry and energetics. For this compound, calculations could model its reaction with various dienophiles or dienes.

For instance, in a [4+2] cycloaddition (Diels-Alder reaction) where the fulvene acts as the diene, the substituents would influence the facial selectivity of the approach of the dienophile. The bulky tert-butyl group would likely direct the incoming reactant to the opposite face of the ring. The electronic nature of the substituents also affects the activation energy of the transition state. Electron-donating groups generally lower the activation barrier for reactions with electron-poor dienophiles. nih.gov

Recent research has also highlighted photochemical rearrangements of fulvenes to form spirocyclic compounds. acs.org Theoretical investigations of these pathways involve locating transition states on excited-state potential energy surfaces, a complex but crucial task for understanding the reaction mechanism. acs.org

Determination of Energy Profiles and Kinetic Parameters for Key Reactions

For this compound, one could computationally determine the energy profiles for competing reaction pathways, such as [4+2] versus [6+2] cycloadditions, to predict the major product. Kinetic parameters, such as the rate constant, can be estimated from the calculated activation energies using transition state theory.

Table 2: Hypothetical Calculated Energy Profile for a [4+2] Cycloaddition of this compound with Maleic Anhydride

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Product | -25.8 |

This table presents hypothetical data for illustrative purposes, based on typical values for Diels-Alder reactions of substituted fulvenes. Actual values would require specific quantum chemical calculations.

These computational predictions of reactivity and selectivity are invaluable for guiding synthetic efforts and understanding the fundamental chemical properties of complex molecules like this compound.

Potential Applications and Advanced Materials Derived from 1,6,6 Trimethyl 3 Tert Butyl Fulvene

Precursors for the Synthesis of Complex Polycyclic Carbon Scaffolds and Natural Products

Fulvene (B1219640) derivatives are known to be valuable building blocks for constructing complex polycyclic aromatic hydrocarbons (PAHs). researchgate.net These reactions often involve cycloaddition pathways where the fulvene acts as a diene or dienophile. In principle, 1,6,6-Trimethyl-3-tert-butyl-fulvene could serve as a precursor for elaborate carbon frameworks. The substituents (trimethyl and tert-butyl groups) would influence the stereochemistry and solubility of the resulting polycyclic systems. However, a detailed search of scientific databases did not yield specific studies demonstrating the use of this compound for the synthesis of complex polycyclic carbon scaffolds or as a starting material in the total synthesis of natural products.

Building Blocks for Organometallic Complexes, Including Metallocene Ligands

Fulvenes can be deprotonated to form substituted cyclopentadienyl (B1206354) anions, which are fundamental ligands in organometallic chemistry, most notably for the synthesis of metallocenes. These sandwich compounds have applications in catalysis and materials science. researchgate.netrsc.org The bulky tert-butyl and trimethyl substituents on this compound would be expected to create sterically hindered cyclopentadienyl ligands upon reduction. Such ligands can stabilize metal centers and influence the catalytic activity and selectivity of the resulting metallocene complexes. mdpi.com Despite this potential, there is no specific literature available that details the synthesis and characterization of organometallic complexes or metallocenes derived from this compound.

Role in Dynamic Combinatorial Chemistry and Supramolecular Systems

Dynamic combinatorial chemistry (DCC) utilizes reversible reactions to generate libraries of molecules that can adapt their constitution in response to a template. The principles of DCC are applied in the discovery of new receptors and functional supramolecular systems. While various chemical reactions are employed in DCC, specific examples involving this compound are not found in the current body of scientific literature. The reactivity of the fulvene core could potentially be harnessed for reversible bond formation, but this application has not been reported for this specific compound.

Applications in Materials Chemistry

The unique electronic and steric properties of substituted fulvenes suggest their potential utility in materials chemistry.

Development of Organic Electronic Materials (e.g., for OLEDs and Photovoltaic Applications)

Organic semiconductors are the active components in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). sigmaaldrich.com The introduction of bulky groups like tert-butyl can enhance the solubility and stability of organic electronic materials. mdpi.com While there is extensive research on various organic molecules for these applications, there are no specific reports on the synthesis or evaluation of this compound for use in organic electronic materials.

Formation of Charge Transfer Complexes and their Properties

Charge transfer (CT) complexes, formed between electron-donating and electron-accepting molecules, are of interest for their unique electronic and optical properties. nih.govnih.gov The electron-rich nature of the fulvene ring suggests that this compound could act as an electron donor in the formation of CT complexes. The properties of such a complex would be influenced by the steric and electronic effects of its substituents. A review of the available literature did not uncover any studies on the formation or properties of charge transfer complexes involving this compound.

Utilization in Polymer Chemistry and the Creation of Functional Macromolecules

Fulvenes can undergo polymerization through various mechanisms to create polymers with conjugated backbones, which are of interest for their conductive and optical properties. The substituents on the fulvene ring play a crucial role in determining the polymer's properties, such as solubility and processability. ru.nlresearchgate.net However, there are no specific studies describing the polymerization of this compound or its incorporation into functional macromolecules.

Derivatization and Functionalization Strategies for 1,6,6 Trimethyl 3 Tert Butyl Fulvene

Introduction of New Functional Groups to the Pentafulvene Ring System

The introduction of new functional groups onto the five-membered ring of a fulvene (B1219640) is a key strategy for modulating its electronic properties and reactivity. While specific studies on 1,6,6-trimethyl-3-tert-butyl-fulvene are not extensively documented, the behavior of other substituted fulvenes provides a strong basis for predicting its reactivity. The pentafulvene ring can undergo electrophilic substitution reactions, although the electron-rich nature of the exocyclic double bond often directs reactions to the C6 position. However, with careful selection of reagents and conditions, functionalization of the ring is achievable.

For instance, reactions with mild electrophiles could potentially lead to substitution at the vinyl positions of the cyclopentadienyl (B1206354) ring. The presence of the electron-donating tert-butyl and methyl groups on the ring would activate it towards such substitutions.

Table 1: Potential Ring Functionalization Reactions

| Reaction Type | Reagent/Conditions | Expected Product |

|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | Formyl group introduced on the ring |

| Friedel-Crafts Acylation | Acyl halide, Lewis acid | Acyl group introduced on the ring |

It is important to note that the steric hindrance imposed by the tert-butyl and trimethyl groups might influence the regioselectivity of these reactions, potentially favoring substitution at the less hindered positions of the fulvene ring.

Chemical Modification of Exocyclic Substituents

The exocyclic C6 position and the alkyl substituents on the fulvene ring represent primary sites for chemical modification.

The exocyclic double bond at the C6 position is a focal point of fulvene reactivity. In 6,6-dialkylfulvenes, this position is susceptible to a variety of transformations. For this compound, reactions at the C6 position would involve the two methyl groups attached to it.

One potential strategy is the deprotonation of one of the C6-methyl groups using a strong base, such as an organolithium reagent, to generate a fulvenyl anion. This anion can then react with various electrophiles to introduce new functional groups.

Table 2: Examples of Selective Reactions at the C6 Position

| Reagent | Intermediate | Product | Functional Group Introduced |

|---|---|---|---|

| 1. n-BuLi2. RX (Alkyl halide) | Fulvenyl anion | 6-Alkyl-6-methyl-fulvene derivative | Alkyl |

| 1. n-BuLi2. Me₃SiCl | Fulvenyl anion | 6-Methyl-6-(trimethylsilylmethyl)-fulvene derivative | Trimethylsilylmethyl |

These reactions would lead to the elongation of the side chain at the C6 position, providing a handle for further functionalization.

Direct functionalization of the trimethyl and tert-butyl groups on the fulvene ring presents a greater challenge due to the inertness of C-H bonds in alkyl groups. However, radical halogenation could be a viable method to introduce functionality. Under controlled conditions, it might be possible to selectively halogenate one of the methyl groups or the tert-butyl group, which can then be converted into other functional groups through nucleophilic substitution or elimination reactions.

Synthesis of Novel Fulvene Derivatives with Tailored Electronic and Steric Properties

The synthesis of novel fulvene derivatives from this compound can be achieved by combining the strategies mentioned above. By carefully choosing the reaction sequences, it is possible to create derivatives with specific electronic and steric profiles.

For example, introducing electron-withdrawing groups onto the pentafulvene ring would lower the energy of the LUMO, making the derivative a better electron acceptor. Conversely, the introduction of electron-donating groups would raise the energy of the HOMO, enhancing its electron-donating properties. The steric environment of the fulvene can be precisely tuned by modifying the substituents at the C6 position or on the ring.

The synthesis of such tailored fulvene derivatives is crucial for their application in materials science, for instance, in the development of novel organic electronic materials or as ligands in organometallic chemistry. The bulky substituents of this compound and its derivatives can be exploited to create sterically demanding ligands that stabilize reactive metal centers.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 6-Alkyl-6-methyl-fulvene |

Future Research Directions and Outlook for 1,6,6 Trimethyl 3 Tert Butyl Fulvene Chemistry

Exploration of Uncharted Reaction Pathways and Novel Transformations

The reactivity of the fulvene (B1219640) core is well-established, particularly its participation in cycloaddition reactions and its susceptibility to photochemical rearrangement. beilstein-journals.orgacs.org However, the specific substitution pattern of 1,6,6-trimethyl-3-tert-butyl-fulvene opens avenues for exploring uncharted chemical space. The electron-donating nature of the four alkyl substituents is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO), potentially enhancing its reactivity as a 4π or 6π component in cycloaddition reactions. beilstein-journals.org

Future research should systematically investigate the participation of this compound in a variety of cycloaddition reactions with unconventional partners. While Diels-Alder reactions of fulvenes are known, exploring reactions with electron-deficient dienes, azadienes, and other heterodienes could lead to novel heterocyclic scaffolds. beilstein-journals.org Furthermore, its potential in [6+2], [6+3], and [6+4] cycloadditions remains largely unexplored. The steric bulk of the tert-butyl and gem-dimethyl groups may also offer unique regioselectivity and stereoselectivity compared to less substituted fulvenes.

Another promising area is the investigation of novel photochemical transformations. Fulvenes are known to undergo rearrangement to form spiro researchgate.netnih.govheptadienes upon irradiation. acs.orgnih.gov The mechanism of this transformation for a highly substituted derivative like this compound could be studied to understand the influence of sterics and electronics on the reaction pathway and quantum yield. consensus.appnih.gov Exploration of different irradiation wavelengths and the use of photosensitizers could unlock alternative rearrangement pathways, potentially leading to complex polycyclic architectures that are difficult to access through traditional thermal methods.

| Potential Reaction Pathway | Reactant Partner/Condition | Anticipated Product Class | Key Research Question |

| Inverse-electron-demand Diels-Alder | Electron-rich dienes (e.g., Danishefsky's diene) | Highly substituted bicyclo[2.2.1]heptene derivatives | How do the substituents influence the rate and regioselectivity of the [4+2] cycloaddition? |

| [6+2] Cycloaddition | Electron-deficient alkenes/alkynes | Substituted bicyclo[4.2.1]nona-diene systems | Can the fulvene act as an effective 6π component despite steric hindrance? |

| Photochemical Rearrangement | UV Irradiation (λ > 300 nm) with triplet sensitizer | Novel polycyclic isomers beyond spiro[2.4]heptadiene | Can alternative excited state pathways be accessed to generate new molecular scaffolds? |

| Transition-Metal Catalyzed Cycloadditions | Alkynes, allenes under Co, Rh, or Ni catalysis | Complex fused and spirocyclic ring systems | Can metal catalysis overcome steric barriers and enable formally forbidden cycloadditions? acs.org |

Development of Enantioselective Synthetic Methodologies

The synthesis of chiral fulvenes is a significant challenge, with few established methods for achieving high enantioselectivity. researchgate.net For this compound, which is achiral, future research can be directed towards two main goals: the catalytic asymmetric synthesis of derivatives bearing a stereocenter, and the development of chiral catalysts based on the fulvene scaffold.

Methodologies for creating chiral derivatives could involve the enantioselective functionalization of the fulvene core. For instance, an asymmetric [2+2] cycloaddition with a prochiral quinone, catalyzed by a chiral copper(II) complex, has been shown to be effective for other fulvenes and could be adapted. nih.gov Another approach would be to modify the starting materials to include a prochiral center and then use organocatalysis, for example with proline derivatives, to achieve a dynamic kinetic resolution during the fulvene formation. researchgate.net

A particularly innovative direction would be the design of new chiral ligands and catalysts incorporating the 1,6,6-trimethyl-3-tert-butyl-cyclopentadienyl motif, derived from the parent fulvene. Reduction of the fulvene and subsequent deprotonation would yield a bulky, electron-rich cyclopentadienyl (B1206354) (Cp) ligand. The steric profile of this ligand could create a unique chiral pocket around a metal center, enabling high enantioselectivity in catalytic reactions such as asymmetric hydrogenation or C-C bond formation. The development of synthetic routes to install chirality, either on the ring or on a substituent, would be a critical first step. researchgate.net

| Asymmetric Strategy | Catalyst/Reagent Type | Target Chiral Molecule | Potential Application |

| Enantioselective Cycloaddition | Chiral Lewis Acid (e.g., Cu(II)-Box) | Chiral polycyclic adducts | Building blocks for natural product synthesis |

| Organocatalytic Functionalization | Chiral amine or phosphoric acid | Fulvene derivatives with a chiral side chain | Probes for studying chiroptical properties |

| Asymmetric C-H Activation | Chiral Pd or Rh catalyst | Axially chiral biaryl-fulvene systems | New class of chiral ligands |

| Synthesis of Chiral Cp-Ligands | Resolution or asymmetric synthesis | Chiral metallocenes (e.g., titanocene, zirconocene) | Catalysts for asymmetric polymerization |

Integration into Advanced Supramolecular Assemblies and Frameworks

The unique electronic and steric properties of this compound make it an attractive, yet unexplored, building block for advanced materials and supramolecular chemistry. Future research should focus on derivatizing the fulvene core to enable its incorporation into larger, functional assemblies.

A significant opportunity lies in the design of novel ligands for Metal-Organic Frameworks (MOFs). By introducing coordinating functionalities such as carboxylate or pyridyl groups onto the tert-butyl or methyl substituents (via functionalization of a precursor), the resulting ligand could be used to construct MOFs. The inherent bulk of the this compound unit could act as a "strut," preventing framework interpenetration and promoting the formation of large, porous cavities. The conjugated fulvene core could also impart interesting electronic or photophysical properties to the resulting MOF, with potential applications in sensing, catalysis, or gas separation. frontiersin.org

Furthermore, the cross-conjugated π-system of fulvenes is known to give rise to interesting optical and electronic properties. nih.govuj.edu.pl Research into polymers incorporating the this compound moiety could lead to new materials with tunable refractive indices, conductivity, or photochromic behavior. The bulky substituents would likely enhance the solubility and processability of such polymers while preventing excessive π-stacking, which could be advantageous for applications in organic electronics.

Advancements in Predictive Computational Modeling and Rational Design for Novel Fulvene Systems

Computational chemistry provides a powerful tool to guide and accelerate the exploration of this compound chemistry. Density Functional Theory (DFT) and higher-level ab initio methods can be employed to predict the outcomes of unexplored reactions and to design new derivatives with tailored properties. nih.govacs.org

Future computational studies should focus on several key areas. Firstly, a detailed computational analysis of the frontier molecular orbitals (HOMO/LUMO) can provide quantitative predictions of its reactivity in various cycloaddition reactions, helping to prioritize experimental efforts. acs.org Secondly, modeling the photochemical rearrangement pathways can elucidate the complex excited-state potential energy surfaces, potentially revealing conditions that could favor the formation of novel, kinetically trapped isomers over the thermodynamically favored spirocycle. acs.orgnih.govresearchgate.net

Rational design of new functional molecules based on this fulvene scaffold is another exciting frontier. For example, computational screening could be used to design derivatives with specific optoelectronic properties, such as a minimized singlet-triplet energy gap for applications in singlet fission, by strategically placing electron-donating or -withdrawing groups. nih.gov Predictive modeling can also guide the design of fulvene-based ligands for MOFs, calculating pore sizes and predicting gas adsorption properties before undertaking challenging synthetic work. This synergy between predictive modeling and experimental validation will be crucial for unlocking the full potential of this and other novel fulvene systems. researchgate.net

| Computational Method | Research Objective | Predicted Property/Outcome | Impact on Experimental Design |

| Density Functional Theory (DFT) | Elucidate cycloaddition reactivity and selectivity | Transition state energies, activation barriers, regiochemistry | Prioritization of dienophiles and reaction conditions |

| Time-Dependent DFT (TD-DFT) | Map photochemical reaction pathways | Excited state energies, potential energy surfaces, minimum energy crossing points | Selection of irradiation conditions to target specific isomers |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze substituent effects on aromaticity and bonding | Bond critical points, electron density distribution | Design of fulvenes with enhanced or reduced aromatic character |

| Molecular Dynamics (MD) Simulations | Model behavior in supramolecular assemblies | MOF pore stability, guest-host interactions, polymer chain packing | Rational design of porous materials and functional polymers |

常见问题

Q. What are best practices for presenting crystallographic and spectroscopic data in publications?

- Methodological Answer : For crystallography, include CIF files and tables with bond lengths/angles. For NMR, provide full spectra with peak assignments in supporting information. Use schemes to highlight substituent effects on spectral shifts. Adhere to IUPAC nomenclature and avoid journal-specific abbreviations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。